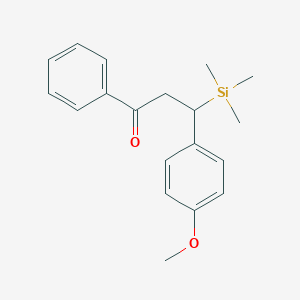
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a methoxyphenyl group, a phenyl group, and a trimethylsilyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form the corresponding alcohol, which is then oxidized to the ketone. The trimethylsilyl group can be introduced through a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one involves its interaction with molecular targets through its functional groups. The methoxy and trimethylsilyl groups can participate in hydrogen bonding and hydrophobic interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)-1-propanone: Lacks the trimethylsilyl group.
3-(4-Methoxyphenyl)-1-phenylpropan-1-one: Lacks the trimethylsilyl group.
3-(4-Methoxyphenyl)-1-phenyl-3-(dimethylsilyl)propan-1-one: Contains a dimethylsilyl group instead of a trimethylsilyl group.
Uniqueness
The presence of the trimethylsilyl group in 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one imparts unique chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds and valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
118356-61-9 |
|---|---|
Formule moléculaire |
C19H24O2Si |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1-phenyl-3-trimethylsilylpropan-1-one |
InChI |
InChI=1S/C19H24O2Si/c1-21-17-12-10-16(11-13-17)19(22(2,3)4)14-18(20)15-8-6-5-7-9-15/h5-13,19H,14H2,1-4H3 |
Clé InChI |
RRNFFKMTSMPIRJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)[Si](C)(C)C |
SMILES canonique |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)[Si](C)(C)C |
Synonymes |
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)-1-propanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















